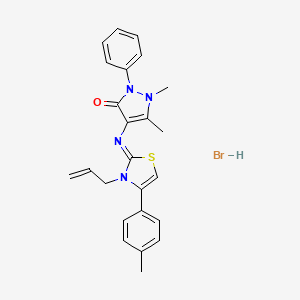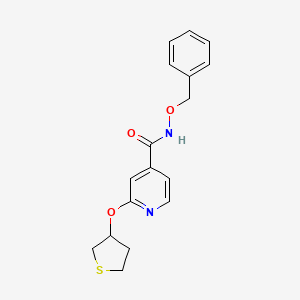
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as BTTI, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BTTI is a small molecule that exhibits interesting biological properties, making it a promising candidate for drug development and research purposes.
作用機序
The mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is not fully understood. However, it has been suggested that N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide may act by inhibiting specific enzymes or proteins involved in cell growth and proliferation. This may explain its potential antitumor activity.
Biochemical and Physiological Effects
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of certain bacterial and fungal strains.
実験室実験の利点と制限
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it exhibits interesting biological properties that make it a promising candidate for drug development and research purposes. However, there are also limitations to using N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. One potential area of research is in the development of new cancer treatments. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, and further research could help to identify its potential as a cancer therapy. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide could be further studied as a potential antibiotic or antifungal agent. Finally, further research could help to elucidate the mechanism of action of N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, which could lead to a better understanding of its potential applications.
合成法
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be synthesized using a straightforward and efficient method. The synthesis involves a one-pot reaction of isonicotinamide with 3-mercapto-tetrahydrothiophene and benzyl bromide in the presence of a base. The reaction proceeds under mild conditions and yields N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in high purity.
科学的研究の応用
N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the development of new drugs. N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to exhibit promising antitumor activity, making it a potential candidate for cancer treatment. Additionally, N-(benzyloxy)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-phenylmethoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-21-11-13-4-2-1-3-5-13)14-6-8-18-16(10-14)22-15-7-9-23-12-15/h1-6,8,10,15H,7,9,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGRZASMXQFEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NOCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


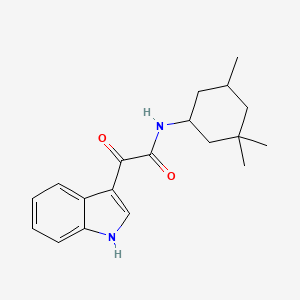
![N-Methyl-1-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908762.png)

![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)
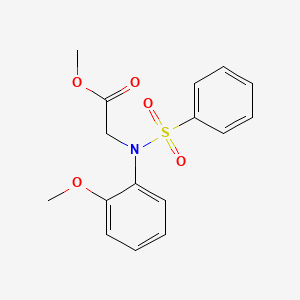
![2-(2-imino-5-oxo-3-((1-phenylethyl)carbamoyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)ethyl acetate](/img/structure/B2908767.png)
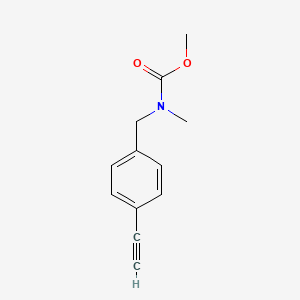
![Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2908771.png)
![4-(Pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2908774.png)
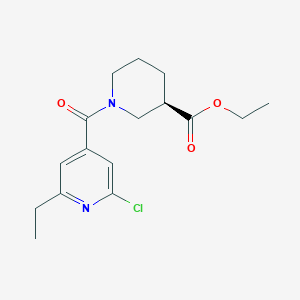
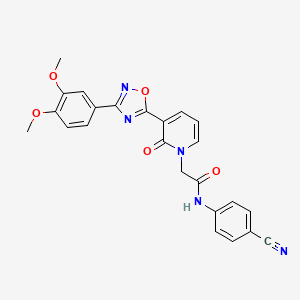
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one](/img/structure/B2908778.png)
